![molecular formula C16H24N2O3 B11016352 N-(2-ethylhexyl)-3-methyl-4-nitrobenzamide](/img/structure/B11016352.png)
N-(2-ethylhexyl)-3-methyl-4-nitrobenzamide
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Overview
Description
N-(2-ethylhexyl)-3-methyl-4-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a nitro group (-NO2) attached to the benzene ring, along with an ethylhexyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylhexyl)-3-methyl-4-nitrobenzamide typically involves the nitration of 3-methylbenzamide followed by the introduction of the 2-ethylhexyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then reacted with 2-ethylhexylamine in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems for temperature and reaction control is crucial to maintain product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylhexyl)-3-methyl-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) under specific conditions.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly employed.
Substitution: Electrophilic reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst can be used.
Major Products Formed
Oxidation: Formation of N-(2-ethylhexyl)-3-methyl-4-aminobenzamide.
Reduction: Formation of N-(2-ethylhexyl)-3-methyl-4-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the electrophile used.
Scientific Research Applications
N-(2-ethylhexyl)-3-methyl-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-ethylhexyl)-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-ethylhexyl)-3-methyl-4-aminobenzamide: Similar structure but with an amino group instead of a nitro group.
N-(2-ethylhexyl)-3-methylbenzamide: Lacks the nitro group, resulting in different chemical properties.
N-(2-ethylhexyl)-4-nitrobenzamide: Similar but without the methyl group on the benzene ring.
Uniqueness
N-(2-ethylhexyl)-3-methyl-4-nitrobenzamide is unique due to the combination of its nitro, ethylhexyl, and methyl groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C16H24N2O3 |
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Molecular Weight |
292.37 g/mol |
IUPAC Name |
N-(2-ethylhexyl)-3-methyl-4-nitrobenzamide |
InChI |
InChI=1S/C16H24N2O3/c1-4-6-7-13(5-2)11-17-16(19)14-8-9-15(18(20)21)12(3)10-14/h8-10,13H,4-7,11H2,1-3H3,(H,17,19) |
InChI Key |
BUPHTPMBMBZTHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CNC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C |
Origin of Product |
United States |
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